molecular formula C28H58O8 B13828779 3,6,9,12,15,18,21-Heptaoxapentatriacontan-1-ol CAS No. 40036-79-1

3,6,9,12,15,18,21-Heptaoxapentatriacontan-1-ol

Cat. No.: B13828779
CAS No.: 40036-79-1
M. Wt: 522.8 g/mol
InChI Key: JEKWNQSRRXIGSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14E7 typically involves the ethoxylation of tetradecyl alcohol with ethylene oxide. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as potassium hydroxide. The process involves the following steps:

    Activation of Tetradecyl Alcohol: Tetradecyl alcohol is first activated by heating.

    Ethoxylation: Ethylene oxide is then introduced to the activated tetradecyl alcohol under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of C14E7 is carried out in large reactors where the reaction conditions are optimized for maximum yield and purity. The process involves continuous monitoring and control of temperature, pressure, and the molar ratio of reactants. The final product is purified through distillation or other separation techniques to remove any unreacted materials and by-products .

Chemical Reactions Analysis

Types of Reactions

C14E7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

C14E7 exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability in water. The molecular targets and pathways involved include the interaction with lipid bilayers and the formation of stable micellar structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C14E7 is unique due to its longer alkyl chain, which provides it with distinct micelle-forming properties and higher hydrophobicity compared to its shorter-chain counterparts. This makes it particularly effective in solubilizing highly hydrophobic compounds and forming stable emulsions .

Properties

CAS No.

40036-79-1

Molecular Formula

C28H58O8

Molecular Weight

522.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C28H58O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-30-17-19-32-21-23-34-25-27-36-28-26-35-24-22-33-20-18-31-16-14-29/h29H,2-28H2,1H3

InChI Key

JEKWNQSRRXIGSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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